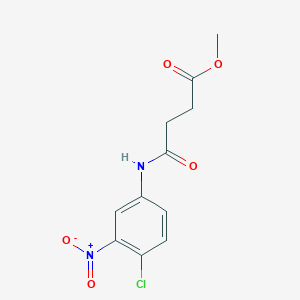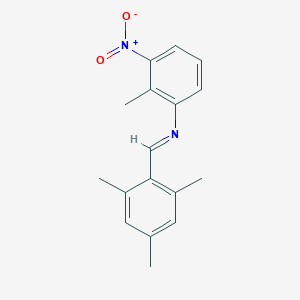
Methyl 4-(4-chloro-3-nitroanilino)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-chloro-3-nitroanilino)-4-oxobutanoate is a chemical compound with the molecular formula C11H11ClN2O5 and a molecular weight of 286.67 g/mol . This compound is known for its unique structure, which includes a nitro group, a chloro group, and an amino group attached to a butanoate ester. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-chloro-3-nitroanilino)-4-oxobutanoate typically involves the reaction of 4-chloro-3-nitroaniline with methyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-chloro-3-nitroanilino)-4-oxobutanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxides.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium ethoxide, potassium carbonate.
Major Products Formed
Reduction: 4-[(4-chloro-3-aminophenyl)amino]-4-oxobutanoate.
Oxidation: Corresponding oxides of the amino group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(4-chloro-3-nitroanilino)-4-oxobutanoate is used in several scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 4-(4-chloro-3-nitroanilino)-4-oxobutanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The pathways involved include the inhibition of enzyme-substrate interactions and the disruption of normal cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(4-chloro-3-aminophenyl)amino]-4-oxobutanoate: A reduced form of the compound.
Ethyl 4-[(4-chloro-3-nitrophenyl)amino]-4-oxobutanoate: An ethyl ester analog.
Methyl 4-[(4-bromo-3-nitrophenyl)amino]-4-oxobutanoate: A brominated analog.
Uniqueness
Methyl 4-(4-chloro-3-nitroanilino)-4-oxobutanoate is unique due to the presence of both a nitro group and a chloro group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H11ClN2O5 |
|---|---|
Molecular Weight |
286.67 g/mol |
IUPAC Name |
methyl 4-(4-chloro-3-nitroanilino)-4-oxobutanoate |
InChI |
InChI=1S/C11H11ClN2O5/c1-19-11(16)5-4-10(15)13-7-2-3-8(12)9(6-7)14(17)18/h2-3,6H,4-5H2,1H3,(H,13,15) |
InChI Key |
QXVGJKZWIHSNNV-UHFFFAOYSA-N |
SMILES |
COC(=O)CCC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Canonical SMILES |
COC(=O)CCC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[(Z)-pyrrol-2-ylidenemethyl]amino]benzamide](/img/structure/B325734.png)
![2-[(2,3-Dichlorobenzylidene)amino]benzamide](/img/structure/B325735.png)

![2,5-dimethyl-N-[(5-nitro-2-thienyl)methylene]aniline](/img/structure/B325737.png)

![N-(3,4-dimethoxybenzylidene)-N-[4-(trifluoromethoxy)phenyl]amine](/img/structure/B325741.png)
![(6E)-3-(diethylamino)-6-[[4-(trifluoromethoxy)anilino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B325744.png)
![(6E)-6-[(2,5-dimethylanilino)methylidene]-2-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B325747.png)
![N-[(Z)-indol-3-ylidenemethyl]-2-methoxy-5-nitroaniline](/img/structure/B325748.png)
![(6Z)-2-hydroxy-6-[(2-methyl-3-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B325750.png)
![2-[(2-Ethoxyphenyl)-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B325751.png)
![2-[(3-hydroxybenzylidene)amino]-N-phenylbenzamide](/img/structure/B325754.png)
![3,5-dimethyl-N-[(E)-(2-methylindol-3-ylidene)methyl]aniline](/img/structure/B325756.png)
![2-[(4-Ethoxybenzylidene)amino]-5-methylphenol](/img/structure/B325758.png)
